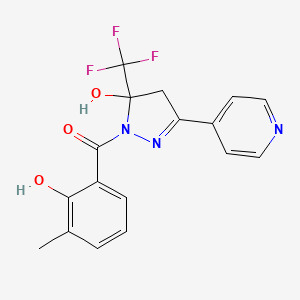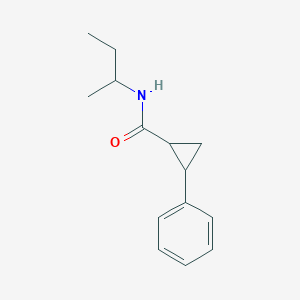![molecular formula C24H28FN3O3 B5101790 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as BFPPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BFPPI belongs to the class of pyrrolidinedione derivatives, which have been investigated for their pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by modulating the levels of neurotransmitters and/or by interacting with specific receptors in the brain.
Biochemical and Physiological Effects
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to affect various biochemical and physiological processes in animal models. Some of the effects reported in the literature are listed below:
1. Modulation of Neurotransmitters: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to increase the levels of serotonin, norepinephrine, and dopamine in certain brain regions.
2. Enhancement of GABAergic Inhibition: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to enhance the inhibitory neurotransmission mediated by GABA receptors.
3. Inhibition of Inflammatory Mediators: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages as well as limitations for laboratory experiments. Some of them are listed below:
Advantages:
1. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is relatively easy to synthesize.
2. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits a wide range of pharmacological activities, making it a versatile compound for research.
3. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile.
Limitations:
1. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has a low solubility in water, which may limit its use in certain experimental settings.
2. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several areas of research where 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential applications. Some of the future directions for research on 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione are listed below:
1. Investigation of the Molecular Targets: The molecular targets of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione are not well-understood. Further research is needed to identify the specific receptors and signaling pathways that are modulated by 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
2. Clinical Trials: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has not been extensively studied in humans. Clinical trials are needed to evaluate the safety and efficacy of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in humans.
3. Combination Therapy: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential applications in combination therapy with other drugs. Further research is needed to identify the drugs that may synergize with 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Conclusion
In conclusion, 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to exhibit antidepressant, anticonvulsant, and anti-inflammatory activities in animal models. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages and limitations for laboratory experiments, and there are several areas of research where 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential applications. Further research is needed to fully understand the molecular targets and therapeutic potential of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Métodos De Síntesis
The synthesis of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-butoxyphenylacetic acid with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid, followed by cyclization with phosgene. The yield of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its potential therapeutic properties in various fields of research. Some of the areas where 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been investigated are listed below:
1. Antidepressant Activity: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to exhibit antidepressant-like effects in animal models of depression. It has been suggested that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine.
2. Anticonvulsant Activity: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to possess anticonvulsant properties in animal models of epilepsy. It has been proposed that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by enhancing the inhibitory neurotransmission mediated by GABA receptors.
3. Anti-inflammatory Activity: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory effects in animal models of inflammation. It has been suggested that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3/c1-2-3-16-31-21-10-8-20(9-11-21)28-23(29)17-22(24(28)30)27-14-12-26(13-15-27)19-6-4-18(25)5-7-19/h4-11,22H,2-3,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMGVZQOOXCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(tetrahydro-2H-pyran-4-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5101716.png)

![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)

![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)


![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)
![1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)